N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide
Description
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperazine ring, a chloropyridine moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-11(21)19-6-8-20(9-7-19)14(22)3-5-18-15(23)12-2-4-17-10-13(12)16/h2,4,10H,3,5-9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFATJFNSCFHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.
-
Attachment of the Propyl Chain: : The next step involves the introduction of a 3-oxopropyl group to the acetylpiperazine. This can be done through a Michael addition reaction using an appropriate Michael acceptor such as acrylamide.
-
Formation of the Chloropyridine Moiety: : The chloropyridine component is synthesized separately, often starting from 3-chloropyridine. This can involve halogenation reactions to introduce the chlorine atom at the desired position.
-
Coupling Reaction: : The final step involves coupling the 3-oxopropyl-acetylpiperazine with the chloropyridine derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized at the piperazine ring or the propyl chain, potentially forming N-oxides or ketones.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
-
Substitution: : The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives where the chlorine atom is replaced by another functional group.
Scientific Research Applications
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
-
Biological Studies: : It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
-
Chemical Biology: : The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.
-
Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-bromopyridine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-fluoropyridine-4-carboxamide: Similar structure but with a fluorine atom instead of chlorine.
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-methylpyridine-4-carboxamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3-chloropyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom in the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
